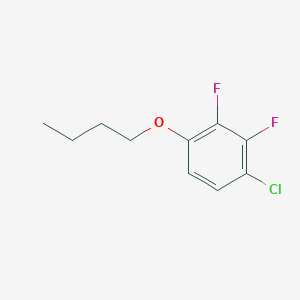

1-Butoxy-4-chloro-2,3-difluorobenzene

Description

1-Butoxy-4-chloro-2,3-difluorobenzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups: a butoxy group (-OCH₂CH₂CH₂CH₃) at position 1, a chlorine atom at position 4, and fluorine atoms at positions 2 and 3. This arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

1-butoxy-4-chloro-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCFUSMLQCBYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles such as butoxy, chloro, and difluoro groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired substitution.

Industrial Production Methods

Industrial production of 1-Butoxy-4-chloro-2,3-difluorobenzene may involve multi-step processes starting from simpler benzene derivatives. For example, the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene can produce intermediates that are further halogenated and dehydrohalogenated to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-chloro-2,3-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is a common reaction where the benzene ring is substituted with different electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, organometallic reagents, and catalysts such as palladium. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

Organic Synthesis

1-Butoxy-4-chloro-2,3-difluorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it useful in creating derivatives that can be employed in pharmaceuticals or agrochemicals.

Key Reactions:

- Substitution Reactions: The chloro and difluoro groups can be replaced by nucleophiles.

- Oxidation Reactions: The butoxy group can be oxidized to form aldehydes or carboxylic acids.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Nucleophilic substitution with other reagents | Substituted aromatic compounds |

| Oxidation | Conversion to aldehydes/carboxylic acids | Butoxybenzaldehyde |

| Reduction | Reduction of aromatic ring | Cyclohexane derivatives |

Research has indicated that this compound may exhibit biological activity that warrants investigation for potential therapeutic applications. Studies are ongoing to explore its interactions with biological molecules, which could lead to the development of new drugs.

Case Study:

In a recent study focusing on fluorinated compounds, this compound was evaluated for its ability to inhibit specific enzyme activities. Preliminary results suggest that it may act as a modulator in certain biochemical pathways, thus highlighting its potential as a pharmacological agent.

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals due to its unique properties. Its ability to undergo various chemical transformations makes it valuable for creating materials with specific functionalities.

Agrochemical Development

Given the increasing need for effective agrochemicals, this compound is being explored as a precursor for developing new herbicides and pesticides. Its fluorinated structure can enhance the potency and selectivity of these compounds.

Mechanism of Action

The mechanism of action of 1-Butoxy-4-chloro-2,3-difluorobenzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Butoxy-4-chloro-2,3-difluorobenzene with structurally or functionally related compounds:

Key Comparative Insights:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution. For example, 1,4-Dibromo-2,3-difluorobenzene undergoes Suzuki-Miyaura coupling due to bromine's leaving-group ability .

- Electron-Donating Groups (Butoxy) : Increase ring activation, as seen in 1-Butoxy-2,3-difluorobenzene, which may participate in ether cleavage reactions under acidic conditions .

Physical Properties :

- Boiling points correlate with molecular weight and halogen content. 1-Bromo-2,3-difluorobenzene (MW 192.98) has a boiling point of 234°C, while heavier analogs like 1-Bromo-2,3-dichloro-4-fluorobenzene (MW 243.89) likely exhibit higher thermal stability .

Market and Applications :

- Fluorinated benzene derivatives dominate in pharmaceuticals (e.g., kinase inhibitors) and electronics (liquid crystals). 1,4-Dibromo-2,3-difluorobenzene’s market is projected to grow at 4.2% CAGR (2019–2024) due to polymer industry demand .

- Butoxy-substituted compounds (e.g., 1-Butoxy-2,3-difluorobenzene) are priced at premium rates (~JPY 8,400/g), reflecting their specialized use in custom synthesis .

Synthetic Pathways: Similar compounds are synthesized via halogenation, etherification, or cross-coupling. For instance, 1,4-diethynyl-2,3-difluorobenzene derivatives are prepared using modified Sonogashira coupling protocols .

Research and Market Trends

- Toxicity and Regulation : 1-Butoxy-2,3-difluorobenzene is listed under REACH regulations (CAS 136239-66-2), requiring compliance with EU safety standards .

- Supply Chain : Suppliers like KingChem and TCI Chemicals dominate production, though this compound remains less commercialized, suggesting opportunities for niche manufacturers .

Biological Activity

1-Butoxy-4-chloro-2,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a butoxy group, chlorine, and two fluorine atoms on a benzene ring. This configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms including bacteria and fungi. For instance, derivatives of fluorinated benzene compounds have been explored for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The antimicrobial mechanism is believed to involve disruption of cellular processes. Fluorinated compounds often interact with microbial membranes or essential enzymes, leading to cell lysis or inhibition of metabolic pathways. For example, studies suggest that such compounds can interfere with DNA replication or protein synthesis in bacteria .

Case Study 1: Antibacterial Activity

In a study focused on the antibacterial efficacy of various fluorinated compounds, this compound was tested against several strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated that the compound could serve as a lead for developing new antibacterial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Control Antibiotic (Vancomycin) | 2 | Staphylococcus aureus |

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of this compound against common fungal pathogens such as Candida albicans. The compound showed promising results in inhibiting fungal growth, suggesting potential applications in antifungal therapy .

Research Findings

Recent studies have highlighted the importance of substituents in modulating the biological activity of aromatic compounds. The presence of halogens like chlorine and fluorine enhances lipophilicity and alters the electronic properties of the molecule, which can improve interaction with biological targets .

Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.